molecular formula C15H20N4O2S B1678567 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea

1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea

Cat. No. B1678567
M. Wt: 320.4 g/mol
InChI Key: FZQXMGLQANXZRP-UHFFFAOYSA-N
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Scientific Research Applications

PBD-150 has a wide range of scientific research applications:

Mechanism of Action

PBD-150 exerts its effects by inhibiting the enzyme glutaminyl cyclase. This inhibition prevents the formation of pyroglutamic acid-containing amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The compound binds to the active site of the enzyme, blocking its catalytic activity and thereby reducing the production of neurotoxic peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PBD-150 involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield PBD-150 .

Industrial Production Methods

Industrial production methods for PBD-150 are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

PBD-150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PBD-150 is unique due to its specific inhibition of glutaminyl cyclase, which makes it particularly valuable in the study and potential treatment of neurodegenerative diseases. Unlike other pyrrolobenzodiazepines, PBD-150’s primary application is in the inhibition of amyloid-β peptide formation, setting it apart from compounds like anthramycin and sibiromycin, which are primarily used for their anti-tumor properties .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXMGLQANXZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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